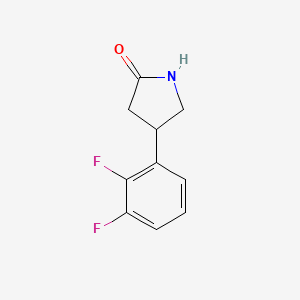

4-(2,3-Difluorophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F2NO |

|---|---|

Molecular Weight |

197.18 g/mol |

IUPAC Name |

4-(2,3-difluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9F2NO/c11-8-3-1-2-7(10(8)12)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) |

InChI Key |

NYVLEJRRYIPNJW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for 4 2,3 Difluorophenyl Pyrrolidin 2 One and Its Analogues

Foundational Synthetic Routes to Pyrrolidin-2-one Scaffolds

The pyrrolidin-2-one ring is a privileged heterocyclic motif found in numerous biologically active compounds. acs.orgrsc.org Its synthesis has been accomplished through a variety of robust chemical strategies, including cyclization, alkylation/acylation, and multicomponent reactions.

Intramolecular cyclization is a primary method for constructing the five-membered lactam ring. These reactions typically involve the formation of an amide bond from a linear precursor containing an amine and a carboxylic acid derivative or a related functional group.

One prominent approach involves the lactamization of γ-amino esters. For instance, the reaction of donor-acceptor (DA) cyclopropanes with primary amines, catalyzed by a Lewis acid, yields γ-amino esters. These intermediates can then undergo in situ lactamization upon heating in the presence of an acid like acetic acid to form the pyrrolidin-2-one ring. mdpi.comnih.gov

Another innovative cyclization strategy is the Hofmann-Löffler reaction. This method achieves a remote C-H functionalization where an N-halogenated amine, in the presence of a strong acid, undergoes thermal or photochemical decomposition to generate a nitrogen radical. This radical intramolecularly abstracts a hydrogen atom, typically from the δ-carbon, leading to the formation of a pyrrolidine (B122466) ring after subsequent rearrangement and cyclization. wikipedia.org

More recent methods have utilized allene-containing structures. A one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes produces N-substituted-2-allenamides. These intermediates, upon treatment with a base such as potassium tert-butoxide (KOt-Bu), undergo a regioselective 5-exo-dig cyclization to yield pyrrolidin-5-one-2-carboxamides under mild, transition-metal-free conditions. acs.org

Alkylation and acylation reactions are pivotal for building and functionalizing the pyrrolidin-2-one skeleton. These strategies can be used to introduce substituents or to construct the ring itself.

N-alkylation of the parent pyrrolidin-2-one is a common starting point for more complex derivatives. For example, pyrrolidin-2-one can be N-alkylated with phenacyl halides to produce N-substituted lactams, which serve as precursors for further transformations. arkat-usa.org Similarly, the nitrogen of lactams can be acylated with reagents like Boc anhydride. researchgate.net

For constructing highly substituted rings, asymmetric allylic alkylation has proven effective. This method can establish a stereogenic quaternary center on a precursor molecule, which can then undergo a ring contraction to stereospecifically afford a carbamate-protected 2,2-disubstituted pyrrolidine. nih.govnih.gov This highlights how alkylation can be a key step in a sequence to generate complex pyrrolidine structures.

Multicomponent reactions (MCRs) have emerged as powerful, efficient, and atom-economical tools for synthesizing complex heterocyclic structures like pyrrolidin-2-ones. researchgate.nettandfonline.com These reactions combine three or more starting materials in a single pot to form a product that incorporates portions of all reactants. rsc.org

A notable example is the ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate, using citric acid as a catalyst. rsc.org This method offers advantages such as short reaction times, excellent yields, and environmentally benign conditions. rsc.org The reaction proceeds through the formation of an imine intermediate, which then undergoes further reaction and cyclization. beilstein-journals.org The electronic nature of the aldehyde substituent can influence the reaction rate, with electron-withdrawing groups generally leading to faster reactions than electron-donating groups. rsc.org

The Ugi four-component reaction (Ugi-4CR) is another versatile MCR applicable to pyrrolidone synthesis. By strategically choosing reactants that can undergo a post-Ugi cyclization, the pyrrolidin-2-one core can be efficiently constructed. rloginconsulting.com For instance, the reaction of keto carboxylic acids, primary amines, and isocyanides can directly yield 5-oxo-2-pyrrolidine carboxamide derivatives. tandfonline.com

| Entry | Aldehyde (ArCHO) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4-ClC₆H₄ | 15 | 95 |

| 2 | 4-BrC₆H₄ | 15 | 94 |

| 3 | 4-NO₂C₆H₄ | 10 | 98 |

| 4 | 3-NO₂C₆H₄ | 12 | 96 |

| 5 | 4-MeOC₆H₄ | 25 | 90 |

| 6 | 4-MeC₆H₄ | 25 | 92 |

Strategies for Introducing the 2,3-Difluorophenyl Moiety at the 4-Position

Once the pyrrolidin-2-one scaffold is available, or as part of a convergent strategy, the 2,3-difluorophenyl group must be installed at the C4 position. This is typically achieved through modern carbon-carbon bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming aryl-aryl or aryl-alkyl C-C bonds. mdpi.comnih.gov This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate. mdpi.com To synthesize 4-(2,3-Difluorophenyl)pyrrolidin-2-one, this reaction would strategically involve the coupling of a 4-halopyrrolidin-2-one precursor with 2,3-difluorophenylboronic acid.

The general utility of the Suzuki-Miyaura coupling is well-documented for creating C-C bonds with high functional group tolerance and under relatively mild conditions. nih.govpreprints.org A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). mdpi.comnih.gov The choice of ligand, base, and solvent can be critical for achieving high yields and suppressing side reactions. researchgate.net While the direct synthesis of the target compound using this method is specific, the extensive application of Suzuki-Miyaura coupling for preparing aryl-substituted heterocycles underscores its feasibility for this transformation. preprints.org

| Component | Example Reagents | Typical Role |

|---|---|---|

| Aryl Halide | 4-Bromo-pyrrolidin-2-one (precursor) | Electrophile |

| Organoboron Reagent | 2,3-Difluorophenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | Catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid |

| Solvent | Toluene, Dioxane, DMF, Water | Reaction Medium |

Directed C-H functionalization has become a powerful strategy for selectively activating and modifying otherwise unreactive C-H bonds. acs.org This approach utilizes a directing group (DG) covalently attached to the substrate, which coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, enabling its selective cleavage and functionalization.

For the arylation of a pyrrolidine ring at the C4 position, an amide-based directing group, such as an aminoquinoline (AQ) or picolinamide, can be installed on the ring nitrogen. acs.orgnih.gov In a palladium-catalyzed process, the directing group facilitates the formation of a palladacycle intermediate via C-H activation at the C4 position. acs.org This palladacycle can then undergo reaction with an arylating agent, such as an aryl iodide (e.g., 1-iodo-2,3-difluorobenzene), to form the desired C-C bond through a Pd(II)/Pd(IV) catalytic cycle. This methodology allows for the direct installation of an aryl group onto the saturated heterocyclic core, providing a highly efficient route to 4-aryl pyrrolidine derivatives. acs.org

Nucleophilic Substitution Reactions on Precursors

Nucleophilic substitution reactions represent a fundamental and versatile strategy for the construction of the 4-aryl-pyrrolidin-2-one scaffold. These reactions typically involve the formation of a key carbon-carbon or carbon-nitrogen bond through the displacement of a suitable leaving group by a nucleophile. While specific literature detailing the synthesis of this compound via this method is not extensively available, the synthesis of analogous 4-aryl-γ-lactams provides a strong basis for plausible synthetic routes.

One common approach involves the Michael addition of a nucleophile to an appropriate α,β-unsaturated precursor. For instance, a malonate derivative can act as a nucleophile, attacking a nitroalkene bearing the 2,3-difluorophenyl group. The resulting adduct can then undergo a series of transformations, including reduction of the nitro group and subsequent cyclization, to yield the desired pyrrolidinone ring.

Another viable strategy employs the alkylation of a pre-formed enolate. The enolate of a suitable acetic acid derivative can be generated and subsequently reacted with a precursor containing the 2,3-difluorophenyl moiety and a good leaving group. Intramolecular cyclization of the resulting intermediate would then furnish the γ-lactam core.

The table below outlines a generalized nucleophilic substitution approach for the synthesis of 4-aryl-pyrrolidin-2-ones, which can be adapted for this compound.

| Step | Reaction Type | Reactants | Key Intermediates | Product |

| 1 | Michael Addition | 2,3-Difluorophenyl-substituted nitroalkene, Diethyl malonate | Michael adduct | Diethyl 2-(1-(2,3-difluorophenyl)-2-nitroethyl)malonate |

| 2 | Reduction & Cyclization | Michael adduct, Reducing agent (e.g., H₂, Pd/C) | Amino-ester | This compound |

Stereoselective Synthesis of Chiral this compound Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods to obtain enantiomerically pure isomers of this compound is of paramount importance.

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of a desired stereoisomer. numberanalytics.comsigmaaldrich.com These optically pure compounds are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed and ideally recycled.

In the context of this compound synthesis, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. sigmaaldrich.com The subsequent cyclization or a key bond-forming reaction would then proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. For instance, the alkylation of an N-acetyloxazolidinone with a halide containing the 2,3-difluorophenyl moiety would lead to a diastereomerically enriched intermediate, which upon cyclization and removal of the auxiliary, would yield the chiral pyrrolidinone.

The use of chiral catalysts, such as those based on transition metals with chiral ligands, offers an alternative and often more atom-economical approach to stereoselective synthesis. These catalysts can facilitate reactions like asymmetric hydrogenation or cycloadditions with high enantioselectivity.

| Chiral Method | Description | Example Auxiliary/Catalyst | Expected Outcome |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereoselective bond formation. | Evans Oxazolidinones, Samp-hydrazones | High diastereoselectivity in the formation of the pyrrolidinone ring. |

| Chiral Catalyst | Use of a chiral catalyst to create a chiral environment for the reaction. | Chiral Rhodium or Ruthenium complexes | High enantioselectivity in reactions like asymmetric hydrogenation of a precursor. |

Asymmetric Reduction Methods for Enantiocontrol

Asymmetric reduction of a prochiral precursor is a highly effective strategy for establishing a stereocenter. nih.gov In the synthesis of chiral this compound, a key intermediate could be a tetrahydropyridinone derivative containing the 2,3-difluorophenyl substituent. The asymmetric reduction of the double bond in this precursor would lead to the desired enantiomer of the pyrrolidinone.

This transformation can be achieved using various methods, including catalytic asymmetric hydrogenation with chiral metal catalysts (e.g., those based on rhodium, ruthenium, or iridium) or through the use of chiral reducing agents like those derived from boranes (e.g., CBS reagents). The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

The following table summarizes some asymmetric reduction approaches applicable to the synthesis of chiral 4-aryl-pyrrolidin-2-ones.

| Reduction Method | Catalyst/Reagent | Substrate Type | Key Feature |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts (e.g., with BINAP ligands) | 4-(2,3-Difluorophenyl)-1,5-dihydro-2H-pyrrol-2-one | Direct formation of the chiral center at the 4-position with high enantiomeric excess. |

| Chiral Borane Reduction | Corey-Bakshi-Shibata (CBS) catalysts | A ketone precursor to the pyrrolidinone ring | Stereoselective reduction of a carbonyl group to set a key stereocenter. |

Enzyme-Catalyzed Synthesis of Chiral Pyrrolidine Derivatives

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds. researchgate.net Enzymes, such as lipases, transaminases, and reductases, can catalyze reactions with high enantio- and regioselectivity under mild conditions.

For the synthesis of chiral this compound, an enzymatic kinetic resolution of a racemic mixture of the final product or a key intermediate could be employed. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. Lipases are commonly used for the resolution of racemic alcohols and esters, which could be precursors to the target lactam.

Alternatively, a prochiral precursor could be transformed into a chiral product using a transaminase or a reductase. For example, a ketone precursor could be asymmetrically reduced to a chiral alcohol, which is then converted to the pyrrolidinone. Transaminases can be used to introduce an amino group stereoselectively, which can then be part of the pyrrolidinone ring formation.

| Enzymatic Strategy | Enzyme Class | Description | Application to Target Synthesis |

| Kinetic Resolution | Lipases | Selective acylation or hydrolysis of one enantiomer in a racemic mixture. | Resolution of a racemic precursor alcohol or ester of this compound. |

| Asymmetric Synthesis | Transaminases, Reductases | Stereoselective conversion of a prochiral substrate to a chiral product. | Asymmetric amination or reduction of a suitable keto-precursor. |

Advancements in Synthetic Protocols for Enhanced Efficiency and Sustainability

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This has led to the exploration of innovative technologies to improve the synthesis of compounds like this compound.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The direct and efficient heating of the reaction mixture by microwaves can enhance reaction rates and, in some cases, improve product selectivity.

The synthesis of pyrrolidinone derivatives has been shown to benefit from microwave irradiation. For instance, multicomponent reactions to form highly substituted pyrrolidinones can be significantly expedited. A plausible microwave-assisted synthesis of this compound could involve the rapid cyclization of a suitable precursor, potentially reducing reaction times from hours to minutes. This approach not only improves efficiency but also aligns with the principles of green chemistry by reducing energy consumption.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Potential Benefits | Well-established protocols | Faster reactions, higher yields, improved purity |

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly in the manufacturing of active pharmaceutical ingredients (APIs). azolifesciences.comnih.gov This methodology involves the continuous pumping of reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. azolifesciences.com While specific applications of continuous flow synthesis for this compound are not extensively detailed in publicly available literature, the principles and successes demonstrated in the synthesis of other lactams and heterocyclic compounds provide a strong basis for its potential application.

A key advantage of flow chemistry is the superior heat and mass transfer compared to batch reactors. azolifesciences.com This allows for rapid and precise temperature control, which is crucial for reactions that are highly exothermic or require specific temperature profiles to minimize side product formation. The high surface-area-to-volume ratio in microreactors facilitates efficient mixing and heat exchange, leading to more consistent product quality and reproducibility. researchgate.net

| Reduced Waste | Elimination of intermediate workups and purifications minimizes solvent and reagent use. | researchgate.net |

Green Chemistry Principles in Pyrrolidin-2-one Synthesis

Green chemistry principles are integral to the development of sustainable and environmentally benign synthetic methodologies. These principles focus on minimizing the environmental impact of chemical processes by reducing waste, using less hazardous materials, and improving energy efficiency. rsc.org The synthesis of pyrrolidin-2-one derivatives is an area where the application of green chemistry can have a significant positive impact.

One of the core tenets of green chemistry is the use of environmentally friendly solvents. Traditional organic solvents are often volatile, flammable, and toxic. Researchers have explored the use of greener alternatives such as water, ethanol (B145695), or solvent-free conditions for the synthesis of pyrrolidin-2-one analogues. vjol.info.vnrsc.org For example, a one-pot, three-component domino reaction for the synthesis of novel pyrrolidine-fused spirooxindoles was successfully carried out in a mixture of ethanol and water at room temperature, eliminating the need for toxic solvents and column chromatography. rsc.org

The use of catalysts to promote reactions is another key aspect of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. The development of efficient and selective catalysts can also lead to milder reaction conditions, such as lower temperatures and pressures, which reduces energy consumption. For instance, citric acid, a green and inexpensive additive, has been used to efficiently catalyze the synthesis of substituted 3-pyrrolin-2-ones in ethanol. rsc.org

Multi-component reactions (MCRs) are another powerful tool in green chemistry. MCRs involve the reaction of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy. vjol.info.vn The synthesis of various pyrrolidin-2-one derivatives has been achieved through MCRs, often under mild and environmentally friendly conditions. vjol.info.vnrsc.org

Furthermore, the use of alternative energy sources, such as ultrasound irradiation, can accelerate reactions and improve yields, often under milder conditions than traditional heating. rsc.org The ultrasound-promoted synthesis of substituted 3-pyrrolin-2-ones has been reported to have a clean reaction profile, easy work-up procedure, excellent yields, and short reaction times. rsc.orgrsc.org

While specific green chemistry approaches for the synthesis of this compound are not extensively documented, the principles and methodologies successfully applied to the synthesis of other pyrrolidin-2-one derivatives provide a clear roadmap for developing more sustainable synthetic routes to this compound.

Table 2: Application of Green Chemistry Principles to Pyrrolidin-2-one Synthesis

| Green Chemistry Principle | Application in Pyrrolidin-2-one Synthesis | Reference |

|---|---|---|

| Use of Greener Solvents | Reactions performed in water, ethanol, or solvent-free conditions. | rsc.orgvjol.info.vnrsc.org |

| Catalysis | Use of eco-friendly catalysts like citric acid. | rsc.org |

| Atom Economy | Implementation of multi-component reactions to reduce synthetic steps. | vjol.info.vnrsc.org |

| Energy Efficiency | Use of ultrasound irradiation to accelerate reactions at milder conditions. | rsc.orgrsc.org |

| Waste Prevention | One-pot syntheses and elimination of chromatographic purification. | rsc.org |

Derivatization and Structural Modification of 4 2,3 Difluorophenyl Pyrrolidin 2 One

Functionalization at the Pyrrolidin-2-one Nitrogen Atom (N-1)

The secondary amine nitrogen within the pyrrolidin-2-one (or γ-lactam) ring is a primary site for functionalization. Its nucleophilicity allows for the introduction of a wide array of substituents through N-alkylation, N-acylation, and N-arylation reactions. These modifications are crucial for modulating the compound's biological activity and properties.

N-alkylation is a common strategy to introduce alkyl, benzyl (B1604629), or other functionalized aliphatic groups. This can be achieved by reacting the parent lactam with an appropriate alkyl halide (e.g., chloride, bromide, iodide) in the presence of a base. google.com The choice of base and solvent is critical for reaction efficiency. For instance, strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently employed to deprotonate the lactam nitrogen, generating a highly nucleophilic lactam-anion that readily attacks the alkylating agent. rsc.org Phase-transfer catalysts can also be utilized to facilitate these reactions under milder conditions.

Similarly, N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of various substituted or unsubstituted aryl and heteroaryl moieties, significantly expanding the chemical diversity of the derivatives.

Table 1: Examples of N-1 Functionalization Reactions on Pyrrolidine (B122466) Scaffolds

| Reaction Type | Reagents and Conditions | Resulting Moiety at N-1 |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., NaH), Solvent (e.g., DMF) | Alkyl (R) |

| N-Benzylation | Benzyl Bromide, K₂CO₃, Acetonitrile (B52724) | Benzyl |

| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Acyl (RCO) |

| N-Arylation | Aryl Halide, Palladium Catalyst, Ligand, Base | Aryl/Heteroaryl |

These functionalization strategies enable the synthesis of a broad library of N-substituted derivatives of 4-(2,3-difluorophenyl)pyrrolidin-2-one for biological screening.

Modifications of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring itself offers several positions for substitution and structural alteration, including the C-3, C-5, and the core ring structure through expansion or contraction.

The C-3 position, being alpha to the lactam carbonyl, is amenable to various substitution reactions. Enolate chemistry is a powerful tool for introducing substituents at this position. Treatment of an N-protected 4-arylpyrrolidin-2-one with a strong base, such as lithium diisopropylamide (LDA), generates an enolate which can then react with a range of electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups.

Palladium-catalyzed hydroarylation of N-alkyl pyrrolines represents another advanced method to generate 3-aryl pyrrolidines, showcasing a pathway to directly introduce aryl groups. nih.gov Furthermore, condensation reactions can be employed to build more complex structures. For example, the condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with ethyl orthoformate leads to a 3-ethoxymethylene derivative, which can be further reacted with nucleophiles to introduce diverse substituents at the 3-position. nih.gov These methods highlight the versatility of the 3-position for structural elaboration.

The C-5 position of the pyrrolidin-2-one ring is another key site for modification. The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved through various synthetic routes, including the (3+2)-cycloaddition of 2-arylcyclopropane-1,1-diesters with isocyanates. nih.gov Another approach involves the Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines, followed by lactamization. nih.gov These methods allow for the introduction of aryl or benzyl groups at the 5-position, often in conjunction with N-1 substitution. The introduction of substituents at the C-5 position can create a new stereocenter, leading to diastereomeric products whose biological activities may differ significantly.

Modification of the core heterocyclic scaffold through ring expansion or contraction provides access to novel chemical entities with different conformational properties.

Ring Contraction: Pyrrolidin-2-ones can be synthesized via the ring contraction of larger ring systems. For example, a selective synthesis of pyrrolidin-2-ones can be achieved through the cascade reactions of N-substituted piperidines. researchgate.netrsc.org This process may involve the oxidative cleavage and reformation of a C-N bond. researchgate.net Similarly, photo-promoted ring contraction of pyridines with silylborane can afford functionalized pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netbohrium.com

Ring Expansion: Conversely, the pyrrolidine ring can be expanded to form larger rings, such as azepanes. This transformation can be achieved by activating a functional group on a side chain, leading to an intramolecular rearrangement. For instance, studies have shown that pyrrolidines can be expanded to di- and tri-substituted fluoroalkylated azepanes via the regioselective attack of nucleophiles on a bicyclic azetidinium intermediate. researchgate.net Another study demonstrated that azetidines can undergo competitive ring expansion to yield either pyrrolidines or azepanes, depending on the substitution pattern and the nucleophile used. nih.gov

These skeletal modification strategies, while not specific to this compound, represent general approaches in heterocyclic chemistry that could be applied to create novel analogs.

Structural Elaboration of the 2,3-Difluorophenyl Moiety

The 2,3-difluorophenyl group is a key pharmacophore that can be further modified to fine-tune the molecule's properties.

The fluorine atoms on the phenyl ring are strong electron-withdrawing groups that activate the ring towards nucleophilic aromatic substitution (SNAr). stackexchange.com This allows for the introduction of additional substituents, such as amino, alkoxy, or cyano groups, at other positions on the ring. The high electronegativity of fluorine stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution reaction. stackexchange.com

The specific positioning of the two fluorine atoms (isomer effects) has a profound impact on the molecule's electronic properties, conformation, and potential interactions with biological targets. The 2,3-difluoro substitution pattern creates a specific dipole moment and electronic distribution compared to other isomers like 2,4-difluoro, 2,5-difluoro, or 3,5-difluoro analogs. Research on fluorinated organic dyes has shown that the substitution position is crucial for controlling optical and electrochemical properties. rsc.org For example, the presence of a fluorine atom can alter metabolic pathways by blocking sites of oxidation. nih.gov The choice of a specific difluoro isomer is a critical design element in medicinal chemistry, as seen in various approved drugs and clinical candidates. google.comwikipedia.org

Table 2: Comparison of Difluorophenyl Isomers in Related Bioactive Molecules

| Isomer | Example Compound Context | Significance of Isomer |

| 2,3-Difluoro | Core of the subject compound | Creates a distinct electronic and steric profile. |

| 2,4-Difluoro | Found in the structure of Nirogacestat, an anti-cancer medication. wikipedia.org | A common substitution pattern in pharmaceuticals. |

| 2,5-Difluoro | A key component of a Trk kinase inhibitor. google.comgoogle.com | Used to modulate binding affinity and pharmacokinetic properties. |

| 3,5-Difluoro | - | Provides a different dipole moment and steric hindrance compared to other isomers. |

The strategic modification of the 2,3-difluorophenyl ring or the exploration of other difluoro-isomers of 4-phenylpyrrolidin-2-one represents a valid approach for optimizing the biological activity of this class of compounds.

Bioisosteric Replacements of Fluorine Atoms

Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a widely employed tactic in drug design to refine a molecule's potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comipinnovative.com The fluorine atoms on the phenyl ring of this compound are prime candidates for such modifications. Fluorine itself is often considered a bioisostere of hydrogen, but its unique electronic properties and small size offer distinct advantages and opportunities for further optimization through replacement. nih.gov

The rationale for replacing the fluorine atoms stems from the desire to modulate key molecular attributes. While fluorine substitution can enhance metabolic stability and receptor binding affinity, it can also impact properties like lipophilicity and basicity. nih.gov Therefore, replacing one or both fluorine atoms with other functional groups can fine-tune these characteristics.

Common bioisosteric replacements for a fluorine atom include other halogens (Cl, Br), methyl (CH₃), hydroxyl (OH), cyano (CN), and trifluoromethyl (CF₃) groups. Each replacement imparts distinct electronic and steric effects, as detailed in the table below.

Table 1: Potential Bioisosteric Replacements for Fluorine on the Phenyl Ring

| Original Group | Replacement Group | Predicted Impact on Properties | Rationale for Replacement |

|---|---|---|---|

| Fluorine (F) | Chlorine (Cl) | Increased size and lipophilicity; altered electronic effects. | To explore the impact of a larger, more polarizable halogen on receptor interactions. |

| Fluorine (F) | Methyl (CH₃) | Increased lipophilicity and steric bulk; removal of electron-withdrawing effect. | To probe for hydrophobic pockets in the binding site and alter metabolic pathways. |

| Fluorine (F) | Cyano (CN) | Strong electron-withdrawing group; potential for hydrogen bonding. | To mimic the electronic effects of fluorine while introducing a potential hydrogen bond acceptor. |

| Fluorine (F) | Hydroxyl (OH) | Introduction of a hydrogen bond donor and acceptor; decreased lipophilicity. | To enhance solubility and introduce new interactions with the biological target. |

Research on related structures, such as dipeptidyl peptidase-4 (DPP-4) inhibitors with trifluorophenyl moieties, has demonstrated that such modifications can significantly influence binding modes and enzyme interactions. bohrium.com While direct studies on this compound are not extensively reported, the principles of bioisosterism suggest that a systematic replacement of the fluorine atoms would be a logical step in a lead optimization campaign. For instance, the strategic placement of different substituents on the phenyl ring of related pyrrolidine derivatives has been shown to modulate their biological activity. researchgate.net

Design and Synthesis of Hybrid Molecules Incorporating the this compound Core

The design of hybrid molecules typically involves a linker that connects the core scaffold to another pharmacophore. The nature and length of this linker are critical and can significantly impact the biological activity of the hybrid. The synthesis of these hybrids would likely involve multi-step reaction sequences. For instance, the nitrogen atom of the pyrrolidin-2-one ring could be functionalized with a linker, which is then coupled to a second pharmacophore.

Several classes of pharmacophores could be considered for hybridization with the this compound core, depending on the therapeutic target. For example, in the context of anticancer drug design, this core could be linked to moieties known for their antiproliferative activity, such as 4-thiazolidinone (B1220212) or purine (B94841) and pyrimidine (B1678525) derivatives. mdpi.comnih.gov

Table 2: Conceptual Design of Hybrid Molecules Based on this compound

| Core Scaffold | Linker Type | Hybridized Pharmacophore | Potential Therapeutic Target/Application |

|---|---|---|---|

| This compound | Alkyl chain | 4-Thiazolidinone | Anticancer |

| This compound | Amide bond | Pyrazole (B372694) derivative | Anti-inflammatory, Anticancer |

| This compound | Ether linkage | Purine analogue | Kinase inhibition (Anticancer) |

The synthesis of such hybrid molecules would leverage established organic chemistry methodologies. For example, the synthesis of a hybrid with a pyrazole moiety might involve the reaction of a pyrrolidone derivative bearing a hydrazide function with a diketone. The structural integrity and purity of the resulting hybrid molecules would be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

While specific examples of hybrid molecules derived directly from this compound are not prevalent in the literature, the concept is well-supported by numerous studies on other core structures. For instance, the hybridization of various heterocyclic systems has led to the discovery of potent therapeutic agents. mdpi.com The application of this strategy to the this compound scaffold holds promise for the development of novel drug candidates with improved therapeutic properties.

Spectroscopic and Advanced Analytical Characterization of 4 2,3 Difluorophenyl Pyrrolidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, it is possible to map the complete atomic connectivity of 4-(2,3-Difluorophenyl)pyrrolidin-2-one and its derivatives.

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like fluorine, oxygen, and nitrogen causing nearby nuclei to resonate at higher chemical shifts (downfield).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the aromatic protons on the difluorophenyl ring. The protons on the five-membered lactam ring (H3, H4, and H5) would appear as complex multiplets due to spin-spin coupling. The N-H proton of the lactam typically appears as a broad singlet. The aromatic protons would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C2) is characteristically found far downfield (around 170-180 ppm). The carbons of the difluorophenyl ring would appear in the aromatic region (110-160 ppm), with their chemical shifts and splitting patterns influenced by the attached fluorine atoms. The remaining aliphatic carbons of the pyrrolidinone ring (C3, C4, C5) would be observed in the upfield region. Complete assignments can be verified using computational DFT calculations and by comparing experimental data with values for similar structures. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general NMR principles and data from analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| NH | 7.5 - 8.5 (broad s) | - |

| C2 | - | 175 - 178 |

| C3 | 2.5 - 2.8 (m) | 35 - 40 |

| C4 | 3.6 - 3.9 (m) | 40 - 45 |

| C5 | 3.4 - 3.7 (m) | 45 - 50 |

| C1' | - | 130 - 135 |

| C2' | - | 148 - 152 (d, ¹JCF) |

| C3' | - | 149 - 153 (d, ¹JCF) |

| C4' | 7.1 - 7.3 (m) | 123 - 126 |

| C5' | 7.0 - 7.2 (m) | 124 - 127 |

| C6' | 7.1 - 7.3 (m) | 115 - 118 |

| (s = singlet, d = doublet, m = multiplet, J = coupling constant) |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between different nuclei. scribd.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, COSY would show cross-peaks connecting H3 with H4, and H4 with H5, confirming the sequence of protons within the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. researchgate.net This technique is used to definitively assign the carbon signals for each protonated carbon (C3, C4, C5, and the aromatic CH carbons), by linking the known proton shifts to the carbon shifts. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations between protons and carbons over two to four bonds. princeton.edu This is particularly useful for identifying quaternary carbons (like C2 and the fluorinated aromatic carbons) and for piecing the molecular fragments together. For instance, a correlation between the proton at C4 and the aromatic carbon C1' would confirm the connection point between the pyrrolidinone ring and the phenyl ring. jst-ud.vn

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net It can provide valuable information about the 3D structure and stereochemistry of the molecule.

Table 2: Expected 2D NMR Correlations for Structural Confirmation

| 2D NMR Technique | Purpose | Expected Key Correlations |

| COSY | ¹H-¹H Connectivity | H3 ↔ H4; H4 ↔ H5 |

| HSQC | ¹H-¹³C Direct Correlation | H3 ↔ C3; H4 ↔ C4; H5 ↔ C5; Aromatic H ↔ Aromatic C |

| HMBC | Long-Range ¹H-¹³C Connectivity | H3, H4, H5 ↔ C2 (Carbonyl); H4 ↔ C1', C2', C6'; H5 ↔ N-H |

| NOESY | Through-Space ¹H-¹H Proximity | H4 ↔ H6'; H5 ↔ H4 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically with an error of less than 5 ppm). nih.gov This precision allows for the determination of the elemental composition and thus the molecular formula of a compound. viurrspace.ca For this compound, the experimentally measured mass would be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent atoms (C, H, F, N, O). A close match confirms the molecular formula C₁₀H₉F₂NO. researchgate.net

Table 3: Theoretical Exact Mass Calculation for C₁₀H₉F₂NO

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | Theoretical Exact Mass | 197.065220 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor or parent ion) and its subsequent fragmentation by collision with an inert gas. Analysis of the resulting fragment ions (product ions) provides valuable information about the molecule's structure. nih.gov The fragmentation pathways are often predictable based on the functional groups and bond strengths within the molecule.

Table 4: Plausible MS/MS Fragments for [C₁₀H₉F₂NO + H]⁺

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Fragment Structure |

| 198.0730 | 113.0244 | C₆H₃F₂ | Difluorophenyl radical |

| 198.0730 | 85.0651 | C₆H₄F₂ | Pyrrolidinone ring fragment |

| 198.0730 | 170.0779 | CO | Loss of carbonyl group |

| 85.0651 | 57.0702 | CO | Loss of carbonyl from pyrrolidinone fragment |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. semanticscholar.org These techniques are excellent for identifying the functional groups present in a sample, as each functional group has characteristic vibrational frequencies that result in absorption bands in an IR spectrum or scattered peaks in a Raman spectrum. sapub.orgnih.gov

For this compound, FTIR and Raman spectra would provide complementary information. Key vibrational modes include:

N-H stretch: A characteristic band for the secondary amide (lactam) group.

C=O stretch: A strong, sharp absorption band typical for the amide carbonyl group.

Aromatic C=C stretches: A series of bands corresponding to the phenyl ring.

C-F stretches: Strong absorption bands in the fingerprint region, indicative of the fluorine substituents.

C-H stretches: Both aliphatic (from the pyrrolidinone ring) and aromatic (from the phenyl ring) C-H stretching vibrations would be observed.

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O (Lactam) | Stretch | 1670 - 1710 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C-F | Stretch | 1100 - 1300 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. researchgate.net The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. While specific experimental data is unavailable, a theoretical analysis would anticipate significant peaks related to the vibrations of its constituent bonds.

Key expected vibrational modes would include the C=O stretching of the lactam ring, N-H stretching and bending of the secondary amide, C-N stretching, aromatic C=C stretching from the difluorophenyl ring, and C-F stretching vibrations. thermofisher.com The precise wavenumbers of these bands provide a unique fingerprint for the molecule. researchgate.net

Table 1: Theoretical FT-IR Peak Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Lactam (Amide) | N-H Stretch | 3200-3400 |

| C-H (Aromatic) | C-H Stretch | 3000-3100 |

| C-H (Aliphatic) | C-H Stretch | 2850-2960 |

| Lactam (Amide) | C=O Stretch | 1670-1720 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Lactam (Amide) | N-H Bend | 1510-1550 |

Note: This table is based on general spectroscopic principles and does not represent experimentally verified data for the specific compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com A Raman spectrum of this compound would be valuable for confirming the structure, especially for the aromatic ring and the core pyrrolidinone skeleton. nih.gov

Characteristic peaks would be expected for the symmetric breathing modes of the difluorophenyl ring, C-C stretching of the pyrrolidinone ring, and C-F symmetric stretching. researchgate.net The combination of FT-IR and Raman spectra would offer a more complete vibrational analysis of the molecule. spectroscopyonline.com

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture, allowing for the determination of a compound's purity and, for chiral molecules, its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and intermediates. mdpi.com A reversed-phase HPLC method would typically be developed to analyze this compound. This would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape. mdpi.comnih.gov The method would be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is reliable for purity analysis. mdpi.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers, which is crucial for chiral molecules like this compound (which possesses a stereocenter at the 4-position of the pyrrolidinone ring). ijper.org SFC often uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, mixed with a small amount of an organic modifier (like methanol). ijper.org Chiral stationary phases (CSPs) are employed to differentiate between the enantiomers. The determination of enantiomeric excess (% ee) is a critical quality attribute for chiral compounds in development. ijper.org

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. mdpi.com For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral compounds. mdpi.com Chiral selectors, such as cyclodextrins, can be added to the buffer to achieve enantiomeric separation. nih.gov

Advanced Characterization Methods (e.g., Ion Mobility Spectrometry)

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.com This technique can provide an additional dimension of separation beyond chromatography and mass-to-charge ratio. nih.gov For derivatives of this compound, IMS-MS could be used to separate isomers (including protomers that differ by the site of protonation) and conformers, providing deeper structural insights. irb.hrwaters.com The collision cross-section (CCS), a value derived from IMS that is related to the ion's shape, can be used as an additional identifier to increase confidence in compound characterization. nih.gov

Computational Chemistry and Molecular Modeling of 4 2,3 Difluorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic and Geometrical Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine a molecule's electronic structure and other key characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. wikipedia.org DFT calculations are employed to perform geometry optimization, which locates the minimum energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

For 4-(2,3-Difluorophenyl)pyrrolidin-2-one, a typical DFT study would involve a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. nih.gov The optimization process yields a stable 3D structure, which is crucial for subsequent analyses. researchgate.netscispace.com The electronic structure analysis reveals how electrons are distributed within the molecule, influencing its chemical behavior.

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation The following data is illustrative of typical results from a DFT/B3LYP 6-31G(d) calculation and is not derived from published experimental data for this specific molecule.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-F (aromatic) | ~1.35 Å |

| Bond Angle | O-C-N (amide) | ~125° |

| Bond Angle | C-C-C (pyrrolidine ring) | ~104° |

| Dihedral Angle | Defines ring pucker | Varies |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For this compound, FMO analysis would identify the distribution of these orbitals, indicating which parts of the molecule are most likely to participate in chemical reactions. The electron density in the HOMO is expected to be located on the pyrrolidin-2-one ring, while the LUMO may be distributed across the difluorophenyl ring.

Table 2: Representative Frontier Molecular Orbital Energies for this compound This table presents hypothetical values typical for a small organic molecule, illustrating the output of an FMO analysis.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.8 eV | Electron-donating capability |

| ELUMO | -1.2 eV | Electron-accepting capability |

| Energy Gap (Egap) | 5.6 eV | High kinetic stability and low reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netuni-muenchen.de The MEP surface is colored based on the electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netwolfram.com Green and yellow areas represent neutral or weakly interacting regions.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, identifying it as a primary site for hydrogen bonding and electrophilic interactions. The electronegative fluorine atoms on the phenyl ring would also contribute to negative potential regions. Conversely, the hydrogen atoms attached to the pyrrolidinone ring and the N-H group would exhibit a positive potential (blue), marking them as sites for nucleophilic interactions.

Conformational Analysis and Pseudorotation Studies of the Pyrrolidin-2-one Ring

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which directly impacts its biological activity. nih.govmdpi.com The five-membered pyrrolidin-2-one ring in this compound is not planar and can adopt various puckered conformations. These conformations can be described by a process called pseudorotation, which involves continuous puckering of the ring atoms without significant changes in energy.

The two primary conformations for a five-membered ring are the "envelope," where four atoms are coplanar and the fifth is out of the plane, and the "twist," where no three atoms are coplanar. Computational methods, such as molecular mechanics or DFT, can be used to explore the potential energy surface of the ring, identifying the most stable conformers and the energy barriers between them. This analysis is critical for determining the preferred shape of the molecule in solution or when interacting with a biological target.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a detailed view of a molecule's behavior over time by solving Newton's equations of motion for all atoms in the system. nih.govresearchgate.net This technique allows for the study of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.govnih.gov

An MD simulation of this compound, typically performed in a box of water molecules to mimic physiological conditions, can reveal how the molecule moves and flexes at a given temperature and pressure. Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's conformation over the simulation time, while the Root Mean Square Fluctuation (RMSF) highlights the flexibility of specific parts of the molecule. researchgate.netmdpi.com These simulations are invaluable for understanding how solvent molecules interact with the compound and influence its preferred conformation and dynamic behavior. researchgate.net

Table 3: Typical Parameters for an MD Simulation of this compound This table outlines a standard setup for a molecular dynamics simulation.

| Parameter | Value/Setting |

|---|---|

| Software | GROMACS, AMBER |

| Force Field | GAFF, OPLS-AA |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

Ligand-Target Interaction Modeling for Mechanistic Insights

To understand the potential biological role of this compound, ligand-target interaction modeling, commonly known as molecular docking, is employed. nih.govuobaghdad.edu.iq This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. nih.govrsc.org

The process involves placing the 3D structure of the ligand into the active site of a receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy. nih.gov This modeling can provide crucial mechanistic insights by identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov Such studies are fundamental in drug discovery for predicting the mechanism of action and for the rational design of more potent and selective molecules. mdpi.com

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This data is a representative example of docking output, demonstrating potential interactions.

| Parameter | Result |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Lys72, Glu91, Leu135 |

| Types of Interactions | Hydrogen bond with carbonyl oxygen; hydrophobic interaction with phenyl ring |

Molecular Docking Studies

No published molecular docking studies specifying target proteins, binding affinities (e.g., docking scores in kcal/mol), or key amino acid interactions for this compound were found. Such studies for other pyrrolidine (B122466) derivatives often reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. tandfonline.com

Binding Energy Calculations

There is no available data from methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to quantify the binding free energy of this compound with any biological target. These calculations are essential for validating docking results and providing a more accurate estimation of binding affinity. tandfonline.com

Pharmacophore Modeling and Hydrogen Bonding Hypotheses

No pharmacophore models have been developed or published based on the structure of this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, including hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings. Without this, specific hydrogen bonding hypotheses for its interaction with a receptor cannot be formulated.

Structure Activity Relationship Sar Studies of 4 2,3 Difluorophenyl Pyrrolidin 2 One Analogues

Impact of Substituents on Biological Recognition and Potency

The biological profile of 4-(2,3-Difluorophenyl)pyrrolidin-2-one analogues is highly sensitive to the nature and position of substituents on both the phenyl and pyrrolidin-2-one rings. Strategic modifications can significantly alter the compound's affinity for its biological target, its efficacy, and its pharmacokinetic properties.

Positional Isomerism of Fluorine Atoms on Phenyl Ring

The presence and position of fluorine atoms on the phenyl ring are critical determinants of biological activity. Fluorine, with its high electronegativity and relatively small van der Waals radius, can influence molecular conformation and participate in hydrogen bonding interactions with biological targets. While direct comparative studies on the 2,3-difluoro substitution pattern versus other isomers like 2,4-difluoro or 3,4-difluoro for the 4-phenylpyrrolidin-2-one scaffold are not extensively documented in publicly available literature, research on related heterocyclic compounds provides valuable insights. For instance, in a series of triazole derivatives, a 1-(2,4-difluorophenyl) substituent was found to be a key feature for potent antifungal activity. mdpi.com This suggests that the electronic landscape of the phenyl ring, modulated by the fluorine positions, plays a significant role in target engagement. The 2,3-difluoro arrangement in the target compound creates a unique electronic and steric profile that likely influences its interaction with the receptor binding pocket.

Effect of Pyrrolidin-2-one Ring Substitutions on Activity

Modifications to the pyrrolidin-2-one ring itself, particularly at the C3 and C5 positions, have been shown to be pivotal for modulating biological activity. The introduction of substituents can affect the molecule's conformation, solubility, and interaction with the target protein. A review of pyrrolidine-containing compounds highlights that the spatial arrangement of substituents is a key factor in determining the biological profile due to different binding modes with enantioselective proteins. nih.gov For example, in a study of 2,3-pyrrolidinedione analogues, it was observed that small alkyl substituents at the C5 position had a significant impact on antimicrobial activity, with a 5-ethyl group showing the most promise, while unsubstituted or larger isopropyl-substituted analogues led to a near-complete loss of activity. nih.gov

| Analogue | C5-Substituent | Antimicrobial Activity |

|---|---|---|

| 1 | -CH2CH3 | Potent |

| 2 | -CH3 | Modest |

| 3 | -H | Inactive |

| 4 | -CH(CH3)2 | Inactive |

Influence of N-Substituents on Receptor Binding

The nitrogen atom of the pyrrolidin-2-one ring provides a convenient handle for introducing a wide variety of substituents to explore the chemical space around the core scaffold and optimize receptor binding. The nature of the N-substituent can influence the compound's physicochemical properties, such as lipophilicity and basicity, as well as its ability to form key interactions with the target. In a study of pyrovalerone analogues, which share a similar 2-pyrrolidin-1-yl-pentan-1-one structure, modifications to the N-substituent had a profound effect on their activity as monoamine uptake inhibitors. drugs.ie For instance, the introduction of a 3,4-dichlorophenyl group resulted in a potent inhibitor of both dopamine (DAT) and norepinephrine (NET) transporters. drugs.ie

| Analogue | N-Substituent | DAT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| 4a | 1-(4-methylphenyl) | 18.1 | - |

| 4u | 1-(3,4-dichlorophenyl) | 11.5 | 37.8 |

| 4t | 1-naphthyl | - | - |

Stereochemical Influence on Activity and Selectivity

Stereochemistry is a critical aspect of the SAR of this compound analogues, as the three-dimensional arrangement of atoms can dramatically affect how the molecule interacts with its chiral biological target. The pyrrolidine (B122466) ring contains chiral centers, and as a result, the molecule can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or selective than the other. nih.govresearchgate.net

For example, in a study of pyrrolidine derivatives, the (R,R)-enantiomer displayed full agonism at the GRP40 receptor, while the (S,S)-enantiomer had significantly lower activity. nih.gov This difference was attributed to a different binding mode of the two enantiomers. Similarly, for the monoamine uptake inhibitor pyrovalerone, the biological activity was found to reside almost exclusively in the (S)-enantiomer. drugs.ie These findings underscore the importance of stereochemistry in drug design and the need to evaluate individual stereoisomers to identify the most active and selective therapeutic candidate.

Deriving Mechanistic Insights from SAR Data

The collective body of SAR data provides valuable clues about the mechanism of action of this compound analogues at the molecular level. By systematically altering the structure and observing the corresponding changes in biological activity, researchers can infer the key interactions between the ligand and its receptor. For instance, the observation that specific substitutions on the phenyl ring or the pyrrolidin-2-one core lead to enhanced potency suggests that these groups are likely involved in crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, within the receptor's active site.

The design of mechanism-based inhibitors, such as certain β-lactam derivatives, relies on a deep understanding of the target enzyme's catalytic mechanism. researchgate.net While not necessarily mechanism-based inhibitors, the SAR data for this compound analogues can help to build a pharmacophore model, which is a three-dimensional representation of the essential features required for biological activity. This model can then be used to guide the design of new compounds with improved properties and to better understand how these molecules exert their therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are most correlated with activity, QSAR models can be used to predict the potency of novel, untested compounds, thereby accelerating the drug discovery process. nih.govnih.gov

Several QSAR studies have been successfully applied to pyrrolidin-2-one derivatives and related compounds. For example, a QSAR model was developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents, which explained up to 91% of the variance in activity. nih.gov The model revealed that the antiarrhythmic activity was mainly dependent on specific structural descriptors. In another study, a 3D-QSAR model (Comparative Molecular Field Analysis, CoMFA) was established for N-phenyl pyrrolidin-2-ones as protoporphyrinogen oxidase inhibitors, which reasonably explained the substituent effects on their inhibitory activity. mdpi.com

However, it is important to note that QSAR models can struggle to predict "activity cliffs," where small structural modifications lead to a large and unexpected drop in activity. arxiv.orgarxiv.org Despite this limitation, QSAR remains a powerful tool for lead optimization and the predictive design of new this compound analogues with enhanced therapeutic potential.

Mechanistic Investigations of Biological Activity for 4 2,3 Difluorophenyl Pyrrolidin 2 One Derivatives

Enzyme Inhibition Mechanisms

The pyrrolidin-2-one core structure serves as a key pharmacophore for the inhibition of several classes of enzymes, including kinases, proteases, and hydrolases.

Protease and Kinase Inhibition

Kinase Inhibition (TrkA, NTRK): The Tropomyosin receptor kinase (TRK) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play crucial roles in neuronal development and function. nih.gov Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes can act as oncogenic drivers in a diverse range of cancers. nih.gov This has made TRK proteins significant targets for cancer therapy. nih.gov

Research has led to the development of potent TRK inhibitors based on the pyrrolidinyl scaffold. For instance, a derivative featuring a 2-(2,5-difluorophenyl)pyrrolidin-1-yl moiety linked to a pyrazolopyrimidine core has been identified as an inhibitor of the Trk kinase family. google.com These inhibitors function by occupying the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. nih.gov The development of such compounds highlights the potential of difluorophenyl-pyrrolidine derivatives in treating cancers driven by NTRK fusions. nih.gov

Protease Inhibition: The pyrrolidinone structure has also been integrated into inhibitors of viral proteases, such as HIV-1 protease. In one study, a derivative containing a methyl-2-pyrrolidinone moiety was designed to enhance hydrogen bonding with the protein backbone in the S1' subsite of the enzyme. The most potent compound in this series, which featured an (R)-methyl-2-pyrrolidinone, exhibited an enzymatic Ki of 99 pM and potent antiviral activity. nih.gov X-ray crystallography confirmed that the pyrrolidinone's carbonyl and NH groups formed critical hydrogen bonds with residues in the active site. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) and Alpha-Glucosidase Inhibition

Dipeptidyl Peptidyl-4 (DPP-4) Inhibition: DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, which are crucial for regulating glucose homeostasis. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. The pyrrolidine (B122466) scaffold is a cornerstone of many DPP-4 inhibitors because it mimics the natural proline substrate. nih.govmdpi.com

Fluorination of the pyrrolidine ring has been shown to enhance inhibitory activity. nih.gov While specific data for 4-(2,3-Difluorophenyl)pyrrolidin-2-one derivatives is limited, related compounds have demonstrated high potency. For example, certain thiosemicarbazone derivatives of pyrrolidine have shown exceptionally potent DPP-4 inhibition. researchgate.net

| Compound Class | Specific Derivative | Potency (IC₅₀) | Reference |

| Thiosemicarbazones | Bromo-substituted benzylidene derivative (2f) | 1.266 ± 0.264 nM | researchgate.net |

| Standard Inhibitor | Sitagliptin | 4.380 ± 0.319 nM | researchgate.net |

Alpha-Glucosidase Inhibition: Alpha-glucosidase is an enzyme responsible for breaking down carbohydrates in the gut. Its inhibition can reduce postprandial blood glucose levels, offering another avenue for diabetes treatment. While often explored in conjunction with DPP-4 inhibition, specific studies detailing the activity of this compound derivatives against alpha-glucosidase are not prevalent in the current literature. However, polyhydroxylated pyrrolidine derivatives have been investigated as dual inhibitors of both α-glucosidase and aldose reductase, indicating the scaffold's potential for broader anti-diabetic applications. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key neurotransmitter involved in pain, inflammation, and neuroprotection. nih.gov Inhibiting MAGL increases 2-AG levels, making it a promising therapeutic target for neurological and inflammatory disorders. nih.gov

The pyrrolidin-2-one moiety has been identified as a key feature in several potent and selective MAGL inhibitors. nih.gov Molecular docking studies reveal that the carbonyl group of the pyrrolidin-2-one ring fits into the oxyanion hole of the enzyme's catalytic site, forming hydrogen bonds with key amino acid residues like Ser122, Ala51, and Met123. nih.gov This interaction is crucial for the inhibitory activity. Several pyrrolidinone-based derivatives have shown high potency against human MAGL (hMAGL). nih.govresearchgate.netfrontiersin.org

| Compound Class | Specific Derivative | Target | Potency (IC₅₀) | Reference |

| Benzoxazole clubbed 2-pyrrolidinone | 4-SO₂NH₂ derivative (Compound 20) | hMAGL | 7.6 nM | nih.gov |

| Benzoxazole clubbed 2-pyrrolidinone | 4-NO₂ derivative (Compound 19) | hMAGL | 8.4 nM | nih.gov |

| Pyrrolidin-2-one linked benzimidazole | Compound 25 | hMAGL | 9.4 nM | researchgate.net |

| Piperazinyl pyrrolidin-2-one | Compound 14 | hMAGL | Not specified | researchgate.net |

Receptor Binding and Modulation

Beyond enzyme inhibition, derivatives of the 4-phenylpyrrolidin-2-one scaffold are known to bind to and modulate the function of important physiological receptors.

Synaptic Vesicle Protein 2A (SV2A) Ligands: SV2A is a protein found in the membranes of presynaptic vesicles and is essential for normal neurotransmission. researchgate.net It is the molecular target for the antiepileptic drug levetiracetam (B1674943) and its derivatives. researchgate.netnih.gov The 4-phenylpyrrolidin-2-one core is a critical component of many high-affinity SV2A ligands.

Specifically, a series of derivatives based on a 4-(3,5-difluorophenyl)pyrrolidin-2-one (B6255760) scaffold have been synthesized and evaluated for their SV2A binding affinity. nih.govacs.org These studies have helped to define a pharmacophore model where the pyrrolidinone carbonyl and a heterocyclic nitrogen act as two key hydrogen bond acceptors. nih.govacs.org Racemic SynVesT-1, which contains this difluorophenylpyrrolidinone core, has shown a binding affinity comparable to other potent SV2A ligands. acs.org

| Compound Name | Core Scaffold | SV2A Affinity (Kᵢ or IC₅₀) | Reference |

| Racemic SynVesT-1 | 4-(3,5-Difluorophenyl)pyrrolidin-2-one | 4.9 nM | nih.gov |

| (3-Ethynylpyridin-4-yl)methyl derivative (12a) | 4-(3,5-Difluorophenyl)pyrrolidin-2-one | 4.8 nM | nih.gov |

G-protein Coupled Receptors (GPCRs): GPCRs are the largest family of membrane receptors and are the targets of a significant portion of modern medicines. nih.gov While the pyrrolidine scaffold is a common motif in many biologically active compounds, specific research directly linking this compound derivatives to the modulation of specific GPCRs was not prominently featured in the reviewed literature. However, the versatility of the scaffold suggests its potential utility in designing ligands for this receptor class. nih.gov For example, other pyrrolidine derivatives have been developed as antagonists for the CXCR4 chemokine receptor, a GPCR involved in cancer metastasis. nih.gov

Interaction with Neurotransmitter Systems

The modulation of enzymes and receptors by this compound derivatives leads to significant interactions with various neurotransmitter systems.

The activity of these compounds as SV2A ligands directly impacts neurotransmission. nih.gov SV2A is involved in the regulation of vesicle exocytosis, and ligands that bind to this protein can modulate the release of neurotransmitters into the synapse. researchgate.net This mechanism is believed to be central to the therapeutic effects of antiepileptic drugs like levetiracetam. nih.gov

Furthermore, the inhibition of MAGL by pyrrolidinone derivatives directly affects the endocannabinoid system. By preventing the breakdown of 2-AG, these inhibitors enhance the tone of this crucial signaling system, which plays a modulatory role in the release of other neurotransmitters like glutamate (B1630785) and GABA. nih.govnih.gov

Additionally, research into rigid analogues of glutamate, such as pyrrolidine-2,4-dicarboxylates, has shown that specific stereoisomers can selectively inhibit the high-affinity transport of glutamate into synaptosomes. nih.gov This demonstrates that the pyrrolidine ring can be used to create specific conformational mimics of neurotransmitters to selectively target components of their signaling pathways. nih.gov

Role of 4 2,3 Difluorophenyl Pyrrolidin 2 One As a Privileged Scaffold in Medicinal Chemistry Research

Design Principles for Novel Bioactive Compounds Based on the Pyrrolidin-2-one Framework

The design of new bioactive molecules based on the 4-(2,3-Difluorophenyl)pyrrolidin-2-one scaffold follows established medicinal chemistry principles that leverage the structural and chemical attributes of both the pyrrolidin-2-one core and the difluorophenyl moiety.

Scaffold Rigidity and Vectorial Display: The pyrrolidin-2-one ring provides a conformationally constrained backbone. This rigidity helps to reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity. The substituents at the 4-position, in this case, the 2,3-difluorophenyl group, are displayed in a defined vector, allowing for precise orientation into a receptor's binding pocket.

Stereochemistry: The carbon at the 4-position is a stereocenter. The synthesis of enantiomerically pure (R)- or (S)-4-(2,3-Difluorophenyl)pyrrolidin-2-one allows for the exploration of stereospecific interactions with chiral biological targets like enzymes and receptors. The spatial arrangement of the difluorophenyl group can drastically alter biological activity, a key consideration in drug design. nih.gov

Fluorine Substitution: The 2,3-difluoro substitution on the phenyl ring is a critical design element. Fluorine's high electronegativity can lead to favorable polar interactions, including hydrogen bonds and dipole-dipole interactions, with the target protein. tandfonline.com Furthermore, replacing hydrogen with fluorine can block sites of metabolism, thereby increasing the compound's metabolic stability and half-life. The difluoro substitution pattern also influences the electronic properties (pKa) of the phenyl ring, which can modulate target interactions. nih.gov

Derivatization Potential: The pyrrolidin-2-one scaffold offers multiple points for further chemical modification to optimize activity, selectivity, and pharmacokinetic properties. The nitrogen atom of the lactam can be substituted to explore additional binding interactions or to attach solubilizing groups.

Table 1: Design Principles and Their Intended Effects

| Design Principle | Structural Feature | Intended Effect in Drug Design |

|---|---|---|

| Scaffold Rigidity | Pyrrolidin-2-one ring | Reduces conformational flexibility, potentially increasing binding affinity. |

| Stereochemistry | Chiral center at C4 | Allows for stereospecific interactions with chiral biological targets. nih.gov |

| Fluorine Substitution | 2,3-Difluoro groups on the phenyl ring | Enhances binding affinity, improves metabolic stability, and modulates electronic properties. tandfonline.comnih.gov |